N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide
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Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Conversion of Acetaminophen to Bioactive Metabolites
A study by Högestätt et al. (2005) explains the conversion of acetaminophen to N-arachidonoylphenolamine (AM404) in the nervous system, highlighting a novel pathway for drug metabolism involving fatty acid conjugation. This process involves the enzyme fatty acid amide hydrolase and contributes to the analgesic effects of acetaminophen through the endogenous cannabinoid system and TRPV1 agonism (Högestätt et al., 2005).
Chemoselective Acetylation for Drug Synthesis
Magadum and Yadav (2018) discuss the chemoselective acetylation of 2-aminophenol using immobilized lipase, a method relevant for synthesizing intermediates for antimalarial drugs. This research demonstrates the utility of enzymatic catalysis in creating pharmaceutical intermediates, offering a green and efficient alternative to traditional chemical synthesis (Magadum & Yadav, 2018).
Green Synthesis of Analgesic and Antipyretic Agents
Reddy et al. (2014) have developed environmentally friendly syntheses of paracetamol analogs, showcasing a green chemistry approach to drug discovery. Their work highlights the importance of sustainable methods in synthesizing compounds with potential analgesic and antipyretic activities, contributing to the development of safer pharmaceuticals (Reddy et al., 2014).
Advanced Oxidation Chemistry
Vogna et al. (2002) investigated the advanced oxidation chemistry of paracetamol under UV/H2O2 conditions, providing insight into the degradation pathways of pharmaceuticals in the environment. Understanding these pathways is crucial for assessing the environmental impact of drugs and developing strategies for water treatment and pollution control (Vogna et al., 2002).
properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-14(2)21(15(3)4)12-8-7-11-20-18(22)13-23-17-10-6-5-9-16(17)19/h5-6,9-10,14-15H,11-13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWPIGMJCQKUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)COC1=CC=CC=C1F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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